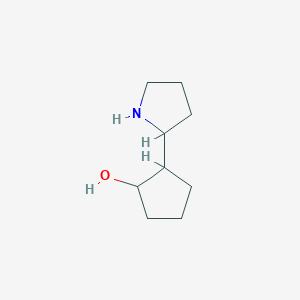

2-(Pyrrolidin-2-yl)cyclopentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

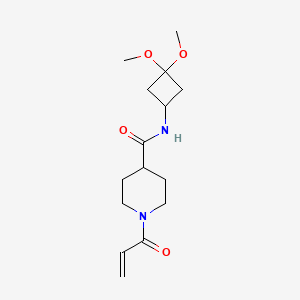

“2-(Pyrrolidin-2-yl)cyclopentan-1-ol”, also known as 2-pyrrolidinylcyclopentanol or PCC, is an organic compound that belongs to the family of pyrrolidines. It is a white crystalline solid with a molecular weight of 155.24 .

Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-2-yl)cyclopentan-1-ol” is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C9H17NO/c11-9-5-1-3-7(9)8-4-2-6-10-8/h7-11H,1-6H2 .Physical And Chemical Properties Analysis

“2-(Pyrrolidin-2-yl)cyclopentan-1-ol” is a white crystalline solid with a molecular weight of 155.24 . and is stored at room temperature .Scientific Research Applications

Conformational Analysis : The study of related pyrrolidine compounds has revealed insights into their structural conformations. For example, Kumar et al. (2010) analyzed a compound where the pyrrolidine rings adopt twisted and envelope conformations, and the cyclopentane ring adopts an envelope conformation. Such structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds (Kumar et al., 2010).

Synthesis and Medicinal Chemistry : The synthesis of analogs of pyrrolidine compounds has been linked to medicinal applications, such as anti-HIV activity. Lynch et al. (2003) developed a series of 3-(pyrrolidin-1-yl)propionic acids showing high affinity for the CCR5 receptor and potent anti-HIV activity (Lynch et al., 2003).

Catalysis and Chemical Transformations : Pyrrolidine derivatives have been utilized in catalysis. For instance, Yan-fang (2008) reported on a new organocatalyst based on pyrrolidine, which effectively catalyzes asymmetric Michael addition reactions (Yan-fang, 2008).

Chemical Reactions and Properties : Pyrrolidine derivatives have been studied for their role in various chemical reactions. Arai et al. (2015) described the photocyclization of 2-aryloxazole derivatives linked with an alkene moiety through a three-atom spacer, yielding functionalized spiro[4.4] cyclic compounds, including pyrrolidine moieties, with excellent diastereoselectivity (Arai et al., 2015).

Biological Activity : The microbiological activity of pyrrolidine derivatives has been a subject of interest. Miszke et al. (2008) described the synthesis and bacteriostatic and antituberculosis activity of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, demonstrating significant biological activity (Miszke et al., 2008).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Pyrrolidine compounds, including “2-(Pyrrolidin-2-yl)cyclopentan-1-ol”, have potential applications in various fields of research and industry. They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the study of these compounds could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name |

2-pyrrolidin-2-ylcyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-5-1-3-7(9)8-4-2-6-10-8/h7-11H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUHNJVCTFHMMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-2-yl)cyclopentan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2356593.png)

![(1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2356596.png)

![5-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2356598.png)

![1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene](/img/structure/B2356604.png)

![N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356607.png)

![N-(3,4-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356608.png)

![5-(Azepan-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2356611.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2356612.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2356613.png)